5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine
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Overview
Description
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a substituted 2-chloropyrimidine, cesium carbonate, and potassium iodide in acetonitrile, followed by microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine or piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and have shown potential as CDK2 inhibitors.
Uniqueness
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-6-4-12(5-7-16)17-13-14-8-11(3)9-15-13/h8-10,12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDRTJVLLWRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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